molecular formula C19H23NO4S2 B4247012 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

Cat. No.: B4247012
M. Wt: 393.5 g/mol
InChI Key: CAISLGVMCCYBBT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

The compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. This can lead to a decrease in neuronal activity.

Pharmacokinetics

Similar compounds have been evaluated in tier 1 dmpk assays and have shownnanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Future Directions

The future directions for the study of this compound would likely depend on its intended use. If it has potential medicinal properties, future research could focus on studying its biological activity, optimizing its structure for better activity or lower side effects, and eventually testing it in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamide core, followed by the introduction of the thienyl and ethoxy groups under controlled reaction conditions. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzamide core.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and chemical processes, such as catalysts and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
  • 3-Thiophenamine, tetrahydro-N-methyl-N-nitroso-, 1,1-dioxide
  • N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-methyl-2-thiophenecarboxamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-3-24-17-7-5-4-6-16(17)19(21)20(12-18-14(2)8-10-25-18)15-9-11-26(22,23)13-15/h4-8,10,15H,3,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAISLGVMCCYBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
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N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 3
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Reactant of Route 6
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide

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